1-(2,2,3-Trimethylcyclopentyl)ethanone

Description

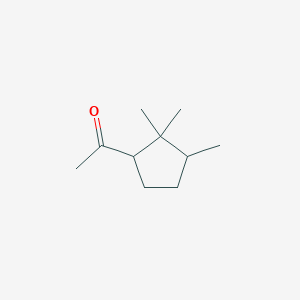

1-(2,2,3-Trimethylcyclopentyl)ethanone (IUPAC name: 1-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanone) is a monocyclic monoterpenoid classified under lipids and lipid-like molecules . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The structure features a cyclopentene ring substituted with three methyl groups (at positions 2, 2, and 3) and a ketone functional group. The isomeric SMILES representation is CC1=CCC(C1(C)C)C(=O)C, and its InChIKey is YXGUBJPWGFKWQA-UHFFFAOYSA-N .

Monoterpenoids like this compound are often explored for applications in fragrances, flavorings, and bioactive molecules due to their structural complexity and volatility.

Properties

CAS No. |

17983-22-1 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(2,2,3-trimethylcyclopentyl)ethanone |

InChI |

InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3 |

InChI Key |

RCFONYWGTLQPJF-UHFFFAOYSA-N |

SMILES |

CC1CCC(C1(C)C)C(=O)C |

Canonical SMILES |

CC1CCC(C1(C)C)C(=O)C |

Synonyms |

Methyl(2,2,3-trimethylcyclopentyl) ketone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(2,2,3-Trimethylcyclopentyl)ethanone with key analogs:

| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₆O | 152.23 | Ketone | 2,2,3-Trimethylcyclopentyl | Fragrances, Bioactive research |

| 1-Cyclopentylethanone | C₇H₁₂O | 112.17 | Ketone | Cyclopentyl | Solvent, Synthetic intermediate |

| 1-(2-Methylcyclopentyl)ethanone | C₈H₁₄O | 126.20 | Ketone | 2-Methylcyclopentyl | Fragrance research |

| 2-(2,2,3-Trimethylcyclopentenyl)ethyl acetate | C₁₂H₂₀O₂ | 196.29 | Ester | Trimethylcyclopentenyl, Acetate | Fragrances, Flavorings |

Key Observations :

- Functional Groups: The ketone group in this compound contrasts with the ester in 2-(2,2,3-Trimethylcyclopentenyl)ethyl acetate (), which may increase hydrophilicity and alter odor profiles in fragrance applications .

- Molecular Weight : Higher molecular weight correlates with reduced volatility, suggesting prolonged scent retention in perfumery compared to lower-weight analogs .

Bioactive Potential

- GIV3727 (4-(2,2,3-trimethylcyclopentyl)butanoic acid), a cyclopentyl derivative with a carboxylic acid group, acts as a bitter taste receptor blocker (IC₅₀ = 6 μM) . The substitution of a ketone for a carboxylic acid in the target compound may alter receptor binding mechanisms, as functional groups critically influence interactions with taste or olfactory receptors .

Physicochemical Properties

- Solubility: The trimethylcyclopentyl group enhances lipophilicity compared to 1-cyclopentylethanone, suggesting better compatibility with hydrophobic matrices in fragrance formulations .

- Toxicity: Alkyl cyclic ketones in undergo rigorous toxicological assessments for fragrance use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.